Pravastatin Isopropyl Ester
CAS No.:
Cat. No.: VC17979233
Molecular Formula: C26H42O7
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H42O7 |
---|---|
Molecular Weight | 466.6 g/mol |
IUPAC Name | propan-2-yl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
Standard InChI | InChI=1S/C26H42O7/c1-6-16(4)26(31)33-23-13-20(28)11-18-8-7-17(5)22(25(18)23)10-9-19(27)12-21(29)14-24(30)32-15(2)3/h7-8,11,15-17,19-23,25,27-29H,6,9-10,12-14H2,1-5H3/t16-,17-,19+,20+,21+,22-,23-,25-/m0/s1 |
Standard InChI Key | VDJJUXKRQGVATK-SLFXFUJVSA-N |
Isomeric SMILES | CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC(C)C)O)O)O |
Canonical SMILES | CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC(C)C)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Pravastatin Isopropyl Ester is defined by the molecular formula C₂₆H₄₂O₇ and a molar mass of 466.61 g/mol. Its stereochemical configuration, preserved from pravastatin, includes multiple chiral centers that are critical for biological activity. The compound’s SMILES notation (CC[C@H](C)C(=O)O[C@H]1C[C@H](O)C=C2C=C[C@H](C)[C@H](CC[C@@H](O)C[C@@H](O)CC(=O)OC(C)C)[C@@H]12
) highlights the isopropyl ester group at the C1 position, which replaces the sodium salt typically present in pravastatin formulations .
Physicochemical Properties
The esterification of pravastatin’s carboxyl group confers distinct solubility and stability profiles. While pravastatin sodium is highly hydrophilic due to its ionic carboxylate group, the isopropyl ester derivative exhibits increased lipophilicity, as reflected in its logP value (estimated 2.8–3.2). This property enhances membrane permeability, making the ester a favorable prodrug candidate. Thermal analysis data indicate a melting point range of 98–102°C, with decomposition observed above 200°C under oxidative conditions .
Table 1: Comparative Physicochemical Properties of Pravastatin and Its Isopropyl Ester
Property | Pravastatin Sodium | Pravastatin Isopropyl Ester |
---|---|---|
Molecular Formula | C₂₃H₃₅NaO₇ | C₂₆H₄₂O₇ |
Molecular Weight (g/mol) | 446.52 | 466.61 |
logP | 1.2–1.5 | 2.8–3.2 |
Solubility in Water | >50 mg/mL | <1 mg/mL |
Melting Point (°C) | 171–173 | 98–102 |
Synthesis and Industrial Manufacturing
The synthesis of Pravastatin Isopropyl Ester typically involves esterification of pravastatin’s carboxyl group under controlled conditions. A patented method (WO2006046130A2) outlines a streamlined process utilizing adsorption matrices for purification, avoiding the formation of lactone impurities common in traditional routes .
Reaction Mechanism and Optimization
The esterification proceeds via acid-catalyzed nucleophilic acyl substitution, with isopropyl alcohol reacting with pravastatin’s carboxyl group. Key parameters include:
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Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%)
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Temperature: 40–50°C to minimize lactonization
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Post-reaction purification employs macroporous resin chromatography (e.g., Amberlite XAD-16) to achieve >99.5% purity, as validated by HPLC .
Table 2: Process Parameters for Pravastatin Isopropyl Ester Synthesis
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Time | 6–8 hours | Prolonged duration → lactone formation |
Isopropyl Alcohol Equiv | 2.5–3.0 | Excess drives esterification |
Resin Mesh Size | 20–60 mesh | Higher surface area → better impurity adsorption |
Analytical Characterization
Quality control of Pravastatin Isopropyl Ester relies on chromatographic and spectroscopic methods:
High-Performance Liquid Chromatography (HPLC)
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Column: C18, 250 × 4.6 mm, 5 µm
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Mobile Phase: Acetonitrile: phosphate buffer (pH 3.0) (55:45 v/v)
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Retention Time: 8.2 ± 0.3 minutes
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Detection: UV at 238 nm
This method resolves the ester from pravastatin lactone (RT 10.1 min) and desmethyl impurities (RT 6.8 min), ensuring compliance with ICH Q3A guidelines .
Industrial Applications and Regulatory Status
Pravastatin Isopropyl Ester is classified as a non-GMP intermediate in the synthesis of pravastatin API (Active Pharmaceutical Ingredient). Its use circumvents patent restrictions on direct pravastatin synthesis, as evidenced by its prominence in generic drug manufacturing. Regulatory filings (e.g., DMF Type II) emphasize control of residual solvents (e.g., THF < 720 ppm) and heavy metals (<10 ppm) .
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